molecular formula C16H27NO6 B3157295 1-tert-Butyl 4,4-diethyl piperidine-1,4,4-tricarboxylate CAS No. 848070-26-8

1-tert-Butyl 4,4-diethyl piperidine-1,4,4-tricarboxylate

Cat. No.: B3157295
CAS No.: 848070-26-8
M. Wt: 329.39 g/mol
InChI Key: UOEYKNPDPRQKCE-UHFFFAOYSA-N
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Description

1-tert-Butyl 4,4-diethyl piperidine-1,4,4-tricarboxylate (CAS 848070-26-8) is a piperidine-based tricarboxylate ester featuring tert-butyl and diethyl substituents. This compound is characterized by its branched ester groups, which influence its steric and electronic properties. It is primarily used in pharmaceutical and organic synthesis as an intermediate, particularly in the development of PROTACs (proteolysis-targeting chimeras) and drug delivery systems .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-O-tert-butyl 4-O,4-O'-diethyl piperidine-1,4,4-tricarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27NO6/c1-6-21-12(18)16(13(19)22-7-2)8-10-17(11-9-16)14(20)23-15(3,4)5/h6-11H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOEYKNPDPRQKCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCN(CC1)C(=O)OC(C)(C)C)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20728299
Record name 1-tert-Butyl 4,4-diethyl piperidine-1,4,4-tricarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20728299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

848070-26-8
Record name 1-tert-Butyl 4,4-diethyl piperidine-1,4,4-tricarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20728299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 1-tert-Butyl 4,4-diethyl piperidine-1,4,4-tricarboxylate typically involves the reaction of piperidine derivatives with tert-butyl and diethyl groups under controlled conditions. The exact synthetic routes and reaction conditions can vary, but they generally involve the use of organic solvents and catalysts to facilitate the reaction .

Chemical Reactions Analysis

1-tert-Butyl 4,4-diethyl piperidine-1,4,4-tricarboxylate can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-tert-Butyl 4,4-diethyl piperidine-1,4,4-tricarboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-tert-Butyl 4,4-diethyl piperidine-1,4,4-tricarboxylate involves its interaction with various molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with other molecules, influencing their chemical and biological activity.

Comparison with Similar Compounds

Structural Similarities and Differences

The compound is compared to the following analogs based on substituents and functional groups:

Compound Name CAS RN Substituents Similarity Index Molecular Weight (g/mol)
1-tert-Butyl 4-methyl piperidine-1,4-dicarboxylate 124443-68-1 Methyl 0.87 243.30
1-tert-Butyl 4-methyl 4-cyanopiperidine-1,4-dicarboxylate 362703-34-2 Methyl, cyano 0.98 268.30 (estimated)
1-tert-Butyl 3,5-dimethyl piperidine-1,3,5-tricarboxylate 595555-70-7 Methyl (three positions) N/A 301.34
1-tert-Butyl 4-ethyl 4-(cyanomethyl)piperidine-1,4-dicarboxylate 495414-81-8 Ethyl, cyanomethyl 0.95 296.33

Key Observations :

  • Steric Hindrance : The tert-butyl group provides significant steric bulk, which may reduce reactivity at the piperidine nitrogen compared to smaller substituents like methyl .

Physical and Chemical Properties

Property Target Compound 1-tert-Butyl 4-methyl 4-cyanopiperidine-1,4-dicarboxylate 1-tert-Butyl 3,5-dimethyl piperidine-1,3,5-tricarboxylate
Storage Not specified Room temperature -20°C
Hazards Likely H315, H319, H335* H315, H319, H335 Not specified
Purity Not specified 97–98% 98%

*Inferred from analogs with similar functional groups.

Commercial Availability and Cost

  • The target compound is listed in supplier catalogs (e.g., ABChem) but lacks explicit pricing data. In contrast, structurally complex analogs like 1-tert-Butyl 4-(9-H-fluoren-9-ylmethyl) hydrogen (2S)-piperazine-1,2,4-tricarboxylate cost ~JPY 73,000/g, suggesting the diethyl derivative may be more affordable due to simpler synthesis .

Biological Activity

1-tert-Butyl 4,4-diethyl piperidine-1,4,4-tricarboxylate (CAS No. 848070-26-8) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, including its synthesis, pharmacological effects, and structure-activity relationships (SAR).

  • Molecular Formula : C16H27NO6
  • Molecular Weight : 329.39 g/mol
  • Structure : The compound features a piperidine ring substituted with tert-butyl and diethyl groups, along with three carboxylate functionalities.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available piperidine derivatives. The synthetic pathways often focus on optimizing yields and purity while ensuring the functional groups are preserved for biological testing.

Pharmacological Effects

Research indicates that compounds similar to this compound exhibit various pharmacological activities:

  • Antimicrobial Activity : Some studies have shown that piperidine derivatives can possess antimicrobial properties against various bacterial strains. For instance, derivatives have been tested against Mycobacterium tuberculosis with varying degrees of effectiveness .
  • Antidiabetic Potential : There is emerging interest in the role of piperidine derivatives as potential inhibitors of protein tyrosine phosphatase 1B (PTP1B), which is implicated in type II diabetes and obesity management .
  • Cytotoxicity : The cytotoxic effects of related compounds have been evaluated in cancer cell lines. The structure-activity relationship studies suggest that modifications on the piperidine ring can significantly influence cytotoxic potency .

Structure-Activity Relationship (SAR)

The SAR analysis of piperidine derivatives indicates that:

  • The presence of bulky substituents like tert-butyl enhances lipophilicity and may improve membrane permeability.
  • Diethyl substitutions at the 4-position can modulate biological activity by affecting binding interactions with target enzymes or receptors.

Case Studies

Several case studies highlight the biological activities of similar compounds:

  • Study on Antitubercular Activity : A study evaluated the minimum inhibitory concentrations (MICs) of various piperidine derivatives against M. tuberculosis. Compounds with structural similarities to this compound showed promising results with MIC values ranging from 0.5 to >512 µg/mL .
CompoundMIC (µg/mL)Activity
Compound A0.5Strong
Compound B2Moderate
Compound C>512Weak
  • Antidiabetic Inhibition Study : In vitro assays demonstrated that certain piperidine derivatives could effectively inhibit PTP1B activity, suggesting potential for managing insulin sensitivity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-tert-Butyl 4,4-diethyl piperidine-1,4,4-tricarboxylate, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : Multi-step synthesis is typical for such piperidine derivatives. For example, a 5-step protocol involving NaH in dimethylformamide (DMF) at 0°C (Step 1.1) and subsequent reactions with hydroxylamine or HCl gas can yield intermediates. Optimize reaction times (e.g., 4 h at 0–20°C for Step 1.2) and monitor yields via HPLC. Use temperature-controlled reactors to mitigate exothermic side reactions . For Boc-protected analogs, hydrolysis with NaOH in ethanol/THF (Step 3.1) improves carboxylate formation .

Q. What spectroscopic and chromatographic methods are most effective for characterizing the purity and structural integrity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for confirming the piperidine ring structure and tert-butyl/ethyl substituents. High-Resolution Mass Spectrometry (HRMS) validates molecular weight (e.g., ~395.32 g/mol for similar compounds). Purity ≥95% can be confirmed via Reverse-Phase HPLC using a C18 column with acetonitrile/water gradients. Differential Scanning Calorimetry (DSC) determines melting points (e.g., 84–86.5°C for analogs) .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

  • Methodological Answer : Use respiratory protection (NIOSH-certified masks), nitrile gloves, and chemical goggles due to potential irritancy. Ensure access to eyewash stations and washing facilities. Store in a ventilated, cool (<25°C) environment, and avoid contact with strong oxidizers. Refer to Safety Data Sheets (SDS) for spill management and disposal .

Q. How does the solubility profile of this compound influence solvent selection for experimental applications?

  • Methodological Answer : Piperidine derivatives are typically polar but may exhibit limited water solubility. Test solubility in DMF, THF, or dichloromethane (DCM) for reaction media. For biological assays, use DMSO (≤1% v/v) to avoid cytotoxicity. Hydrolysis studies (e.g., with water/ethanol) require pH monitoring to stabilize the carboxylate groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields or physicochemical properties across different studies?

  • Methodological Answer : Conduct controlled replicate experiments under standardized conditions (e.g., inert atmosphere, fixed reagent ratios). Use Design of Experiments (DoE) to identify critical variables (e.g., temperature, catalyst loading). Cross-validate data with independent techniques (e.g., XRD for crystallinity vs. DSC for thermal stability) .

Q. What advanced computational modeling strategies are recommended for predicting the reactivity of this compound in novel reactions?

  • Methodological Answer : Employ Density Functional Theory (DFT) to model transition states and reaction pathways (e.g., nucleophilic acyl substitutions). Molecular Dynamics (MD) simulations in explicit solvents (e.g., DMF) can predict solvation effects. Software like Gaussian or ORCA integrates these methods .

Q. What experimental design frameworks are suitable for studying the structure-activity relationships (SAR) of derivatives of this compound?

  • Methodological Answer : Use factorial design to systematically vary substituents (e.g., tert-butyl vs. ethyl groups). For SAR in medicinal chemistry, synthesize analogs with modified aryl/heteroaryl moieties and assay bioactivity (e.g., calcium channel blocking). Pair with QSAR models to correlate electronic parameters (Hammett constants) with activity .

Q. What mechanisms explain the biological activity of derivatives of this compound, particularly in pharmacological contexts?

  • Methodological Answer : Piperidine derivatives often act via enzyme inhibition or receptor modulation. For example, trifluoromethyl groups enhance lipophilicity and metabolic stability, as seen in dihydropyridine-based calcium channel blockers. Conduct in vitro assays (e.g., IC₅₀ determination) and molecular docking to identify binding interactions with target proteins .

Notes

  • Safety : Always consult SDS for hazard-specific protocols .
  • Data Integrity : Use CRDC classifications (e.g., RDF2050112 for reactor design) to align with regulatory frameworks .
  • Advanced Tools : Leverage chemical software for virtual screening and data encryption .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-tert-Butyl 4,4-diethyl piperidine-1,4,4-tricarboxylate
Reactant of Route 2
Reactant of Route 2
1-tert-Butyl 4,4-diethyl piperidine-1,4,4-tricarboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.